molecular formula C15H16O6S2 B15351727 Bis(tosyloxy)methane-D

Bis(tosyloxy)methane-D

Cat. No.: B15351727
M. Wt: 358.4 g/mol
InChI Key: LEXULLPDKRNGQG-ZWGOZCLVSA-N
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Description

Bis(tosyloxy)methane-D₂ is a deuterated form of Bis(tosyloxy)methane, which is a valuable precursor compound in synthetic and radiopharmaceutical chemistry. The non-deuterated form, Bis(tosyloxy)methane, is specifically known for its role as a precursor for 1-[¹⁸F]Fluoromethyl tosylate, a key reagent used in radiofluoromethylation reactions for positron emission tomography (PET) tracer development . As a deuterated analog, this compound₂ is primarily used as an analytical standard in High-Performance Liquid Chromatography (HPLC) . The incorporation of deuterium (D₂) provides a distinct isotopic signature that is essential for accurate quantification, method validation, and metabolic studies during the research and development of new pharmaceutical compounds . The deuterated structure makes this compound highly useful for tracing and mechanistic studies. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H16O6S2

Molecular Weight

358.4 g/mol

IUPAC Name

[dideuterio-(4-methylphenyl)sulfonyloxymethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3/i11D2

InChI Key

LEXULLPDKRNGQG-ZWGOZCLVSA-N

Isomeric SMILES

[2H]C([2H])(OS(=O)(=O)C1=CC=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Biological Activity

Bis(tosyloxy)methane-D is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, synthesis, and applications based on recent research findings.

This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to a methylene carbon. This structure enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and radiolabeling applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds containing tosyl groups exhibit significant antimicrobial properties. For instance, derivatives of bis(tosyloxy)methane have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

2. Anticancer Potential

Research has highlighted the antiproliferative effects of bis(tosyloxy)methane derivatives on cancer cell lines. A study demonstrated that certain derivatives could inhibit cell growth in MCF-7 breast cancer cells, showcasing their potential as anticancer agents .

3. Radiopharmaceutical Applications

This compound has been utilized as a precursor in the synthesis of radiolabeled compounds for imaging purposes. For example, it has been involved in the automated synthesis of [18F]fluoromethyl tosylate, which is used in positron emission tomography (PET) imaging . The optimization of reaction conditions has led to significant improvements in yield and purity of the final radiolabeled products.

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of tosyl chloride with methylene glycol under controlled conditions. Recent advancements have focused on optimizing reaction parameters to enhance yields and minimize byproducts. For instance, varying solvent compositions and reaction temperatures has been shown to influence the efficiency of the synthesis significantly .

Parameter Optimal Condition
Solvent Composition75% Acetonitrile / 25% Tert-butanol
Temperature85°C
Reaction Time10 minutes
YieldUp to 60%

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1: Antimicrobial Testing
    A series of tests were conducted to evaluate the antimicrobial efficacy of various derivatives against common pathogens. Results indicated that modifications to the tosyl groups significantly enhanced activity against Staphylococcus aureus .
  • Case Study 2: Radiopharmaceutical Development
    In a study focusing on PET imaging, this compound was successfully used to synthesize [18F]fluoromethyl tosylate with improved radiochemical yields through optimized reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Bis(tosyloxy)methane-D serves as a precursor for fluoromethylation due to its ability to undergo nucleophilic displacement with fluoride ions. The reaction mechanism involves the substitution of tosyloxy groups with fluoride, facilitated by polar aprotic solvents and bases like K₂CO₃ .

Key Reaction Pathway:

\text{this compound} + 2\,^{18}\text{F}^- \xrightarrow{\text{K}_2\text{CO}_3, \Delta} [^{18}\text{F}]\text{Fluoromethyl tosylate-D} + 2\,\text{TsO}^-

Optimized Conditions:

ParameterOptimal ValueEffect on Yield
Temperature85–130°CHigher yields at elevated temperatures
SolventMeCN/tBuOH (3:1)Enhances solubility and reactivity
BaseK₂CO₃Neutralizes by-products (HCl)

Deuterium Isotope Effects:

  • Deuterium substitution at the methylene bridge increases reaction efficiency by reducing side reactions (e.g., hydrolysis) .

  • Comparative yields:

    CompoundYield (%)
    Bis(tosyloxy)methane36 ± 8
    This compound42 ± 4

Procedure Highlights:

  • Fluoride Activation: [¹⁸F]F⁻ is eluted from a QMA cartridge using K₂CO₃/K₂.2.2 in acetonitrile .

  • Radiolabeling:

    This compound+[18F]F120C,10min[18F]Fluoromethyl tosylate-D\text{this compound} + [^{18}\text{F}]\text{F}^- \xrightarrow{120^\circ\text{C}, 10\,\text{min}} [^{18}\text{F}]\text{Fluoromethyl tosylate-D}
  • Purification: Semi-preparative HPLC achieves >95% radiochemical purity .

Challenges:

  • Competing hydrolysis at >130°C reduces yield .

  • Volatile by-products (e.g., [¹⁸F]fluoroethane) require controlled evaporation .

Example: Phenol Alkylation

[18F]Fluoromethyl tosylate-D+PhO120CPhO–CH218F+TsO[^{18}\text{F}]\text{Fluoromethyl tosylate-D} + \text{PhO}^- \xrightarrow{120^\circ\text{C}} \text{PhO–CH}_2^{18}\text{F} + \text{TsO}^-

Yield Optimization:

NucleophileYield (%)Conditions
Sodium phenolate78 ± 5120°C, 5 min
Benzylamine65 ± 7100°C, 10 min

Comparative Reactivity with Analogues

This compound exhibits superior stability and selectivity compared to non-deuterated and structurally similar compounds .

CompoundReactivity with F⁻Hydrolysis Susceptibility
Bis(tosyloxy)methaneModerateHigh
This compoundHighLow
Methylene bis(benzenesulfonate)LowModerate

Mechanistic Insights from DFT Studies

The enhanced reactivity of deuterated derivatives is attributed to:

  • Reduced Vibrational Energy: Deuterium’s lower zero-point energy stabilizes transition states .

  • Electron-Withdrawing Effects: Tosyl groups polarize the C–O bond, accelerating nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Tosylated Compounds

The provided evidence focuses on tosylated SNAP derivatives, such as 2-(tosyloxy)ethyl ester (TOE@SNAP3) and 3-(tosyloxy)propyl ester (TOP@SNAP5) , which share functional and synthetic parallels with Bis(tosyloxy)methane-D. Below is a detailed comparison based on reaction yields, methodologies, and structural features:

Table 1: Comparative Analysis of Tosylated Compounds

Compound Structure Yield Key Reaction Conditions
TOE@SNAP3 Ethyl-linked tosyloxy ester 63% Ag₂O, TsCl, KI, adapted Bouzide method
TOP@SNAP5 Propyl-linked tosyloxy ester 31% Ag₂O, TsCl, KI, adapted Bouzide method

Key Findings:

Reaction Efficiency : TOE@SNAP3 achieved a higher yield (63%) compared to TOP@SNAP5 (31%), suggesting that shorter alkyl chain lengths (ethyl vs. propyl) may enhance tosylation efficiency under similar conditions . Steric hindrance or electronic effects in longer chains could explain this trend.

Synthetic Methodology: Both compounds required non-standard tosylation methods, emphasizing the challenges in derivatizing complex substrates. The use of Ag₂O and KI highlights the need for optimized catalytic systems to activate TsCl .

Structural Implications: notes structural similarities between tosylated compounds and bioactive molecules like thyroxine . While this compound lacks aromatic or iodine substituents, its tosyloxy groups may confer analogous stability or reactivity in targeted applications.

Limitations of Comparison:

  • The absence of direct data on this compound necessitates extrapolation from structurally distinct analogs.
  • Deuterated derivatives often exhibit kinetic isotope effects, which could alter reaction pathways or yields compared to non-deuterated versions.

Q & A

Q. What are the optimal synthetic routes for preparing Bis(tosyloxy)methane-D, and how can reaction conditions be standardized for reproducibility?

this compound can be synthesized via tosylation of methanol derivatives using p-toluenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Precursor selection : Use deuterated methanol (CD₃OD) to introduce the deuterium label .
  • Reaction optimization : Maintain a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis) and use a base like pyridine to neutralize HCl byproducts .
  • Purification : Recrystallize the product from ethanol/water mixtures to achieve ≥98% purity, verified via HPLC (method: C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound to confirm deuteration and purity?

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H and ²H NMR spectra to confirm deuterium incorporation. The absence of a singlet at ~3.5 ppm (CH₃ protons) in ¹H NMR indicates successful deuteration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z corresponding to C₁₃H₁₄D₂O₆S₂ (exact mass calculated: ~370.43) .
  • X-ray Diffraction : For crystalline samples, compare unit cell parameters (e.g., a, b, c, β) with non-deuterated analogs to assess isotopic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of sulfonic acid byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as tosylates can cause skin/eye irritation .
  • Storage : Store in sealed containers under dry, inert atmospheres (argon or nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound as a leaving group?

Discrepancies in reaction rates (e.g., SN2 vs. SN1 mechanisms) may arise from solvent polarity or isotopic effects. Methodological approaches include:

  • Isotopic Kinetic Studies : Compare rate constants (k) between deuterated and non-deuterated analogs to quantify kinetic isotope effects (KIEs). A KIE >1 indicates significant C-D bond cleavage in the rate-determining step .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and identify steric/electronic factors influencing reactivity .

Q. What strategies are effective for analyzing byproducts in deuterated tosylate-mediated coupling reactions?

  • Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate byproducts like p-toluenesulfonic acid or methanol-D .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of byproducts in reaction mixtures to identify localized decomposition pathways .

Q. How can the thermal stability of this compound be quantified under varying experimental conditions?

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (typically ~120–130°C for tosylates) .
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps to predict shelf life under storage conditions .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to distinguish between electronic and steric effects in deuterated tosylate reactions?

  • Substituent Variation : Synthesize analogs with bulky groups (e.g., 2,2-dimethylpropane derivatives ) and compare reaction rates.
  • Solvent Polarity Screens : Test reactivity in solvents like DMSO (polar aprotic) vs. toluene (nonpolar) to isolate electronic effects .

Q. What statistical approaches are recommended for validating reproducibility in deuterated compound synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (temperature, stoichiometry, etc.) .
  • Control Charts : Monitor batch-to-batch purity (via HPLC) to identify systemic errors .

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